REACTION_CXSMILES
|
[O:1]1[CH2:10][CH:2]1[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C=O)C.O>[N:11]([CH2:10][CH:2]([OH:1])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[N+:12]=[N-:13] |f:1.2|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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O1C(CC2=CC=CC=C2)C1
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
The solid residue was partitioned between ethyl acetate and near saturated sodium chloride
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Type
|
WASH
|
Details
|
The aqueous layer was washed three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
purified on 10 g of silica eluting with 0 to 50% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
to give a clear oil
|
Name
|
1-Azido-3-phenyl-propan-2-ol
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Type
|
|
Smiles
|
N(=[N+]=[N-])CC(CC1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |